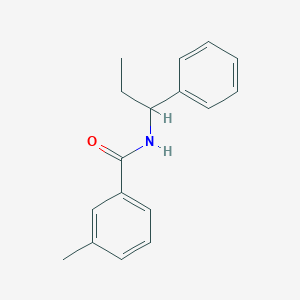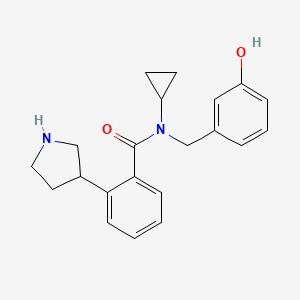
3-methyl-N-(1-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(1-phenylpropyl)benzamide, also known as 3-Me-PPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been extensively studied for its potential use in scientific research.
Wirkmechanismus
3-methyl-N-(1-phenylpropyl)benzamide acts as a dopamine receptor agonist, meaning that it binds to and activates the dopamine receptors in the brain. It has a higher affinity for the D1 receptor than the D2 receptor. Activation of the D1 receptor leads to an increase in intracellular cyclic AMP, which can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-(1-phenylpropyl)benzamide can increase locomotor activity and induce stereotypic behaviors in animals. It has also been shown to increase dopamine release in the striatum, a brain region involved in motor control and reward processing. Additionally, 3-methyl-N-(1-phenylpropyl)benzamide has been shown to increase heart rate and blood pressure in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-N-(1-phenylpropyl)benzamide in lab experiments is its high selectivity for the D1 dopamine receptor. This allows researchers to specifically target this receptor and investigate its function. However, one limitation of using 3-methyl-N-(1-phenylpropyl)benzamide is its potential for inducing stereotypic behaviors in animals, which can interfere with the interpretation of results.
Zukünftige Richtungen
For research on 3-methyl-N-(1-phenylpropyl)benzamide could include investigating its potential use as a therapeutic agent for disorders such as Parkinson's disease, which involves a loss of dopamine-producing neurons in the brain. Additionally, further research could be done to investigate the role of the D1 receptor in addiction and reward processing. Finally, studies could be done to investigate the potential of 3-methyl-N-(1-phenylpropyl)benzamide as a tool for imaging dopamine receptors in the brain.
Synthesemethoden
The synthesis of 3-methyl-N-(1-phenylpropyl)benzamide involves the reaction of 3-methylbenzoyl chloride with 1-phenylpropylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 3-methyl-N-(1-phenylpropyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(1-phenylpropyl)benzamide has been studied for its potential use as a research tool to investigate the function of dopamine receptors in the brain. Specifically, it has been used to study the D1 and D2 dopamine receptors, which are involved in the regulation of movement, reward, and motivation.
Eigenschaften
IUPAC Name |
3-methyl-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-16(14-9-5-4-6-10-14)18-17(19)15-11-7-8-13(2)12-15/h4-12,16H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJVJVHHPZBKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-3-(aminocarbonyl)-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium trifluoroacetate](/img/structure/B5377898.png)
![3-(methoxymethyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5377905.png)
![N-methyl-1-(3-phenylpropyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5377909.png)
![methyl 3-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5377915.png)
![3'-ethyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5377922.png)

![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5377928.png)
![ethyl 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377954.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5377958.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5377971.png)


![N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5377986.png)
![4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5377990.png)